Triphenylsilanethiol
Overview
Description
It is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling and the Sonogashira coupling reactions . This compound is characterized by its thiol group (-SH) attached to a silicon atom bonded to three phenyl groups.
Mechanism of Action
Triphenylsilanethiol, also known as triphenylsilyl mercaptan, is an organosilicon compound that is commonly used as a reagent in organic synthesis .
Target of Action
It is known to be used as a reagent for palladium-catalyzed cross-coupling reactions, such as the stille coupling and the sonogashira coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound interacts with a broad range of molecular targets.
Mode of Action
This compound’s mode of action is primarily through its role as a reagent in various organic synthesis reactions. It can participate in the formation of β-hydroxymercaptans or β-dihydroxysulfides by ring opening of epoxides .
Biochemical Pathways
Given its role in organic synthesis, it is likely involved in various biochemical transformations, particularly those involving palladium-catalyzed cross-coupling reactions .
Result of Action
The result of this compound’s action is the formation of new organic compounds through various reactions. For instance, it can participate in the synthesis of β-hydroxymercaptans or β-dihydroxysulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylsilanethiol can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with sulfur. The reaction typically proceeds as follows:
(C6H5)3SiH+S→(C6H5)3SiSH
This reaction is usually carried out under controlled conditions to ensure the formation of the desired thiol product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through techniques such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Triphenylsilanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form silanes.
Substitution: The thiol group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides ((C₆H₅)₃SiS-Si(C₆H₅)₃) or sulfonic acids ((C₆H₅)₃SiSO₃H).
Reduction: Silanes ((C₆H₅)₃SiH).
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Triphenylsilanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Industry: this compound is used in the production of various organosilicon compounds and materials.
Comparison with Similar Compounds
Triisopropylsilanethiol: Similar to triphenylsilanethiol but with isopropyl groups instead of phenyl groups.
Diphenylsilane: Lacks the thiol group but has two phenyl groups attached to silicon.
Phenylsilane: Contains a single phenyl group attached to silicon.
Uniqueness: this compound is unique due to its combination of a thiol group and three phenyl groups attached to silicon. This structure imparts specific reactivity and stability, making it particularly useful in palladium-catalyzed cross-coupling reactions and other synthetic applications .
Properties
IUPAC Name |
triphenyl(sulfanyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDRKELSDPESDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347406 | |
Record name | Triphenylsilanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14606-42-9 | |
Record name | Triphenylsilanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.